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C13-113-tetra-tail

Lipid Nanoparticle Engineering Ionizable Lipid SAR mRNA/siRNA Delivery

Ionizable lipid design directly dictates LNP endosomal escape-a known bottleneck for nucleic acid and protein delivery. C13-113-tetra-tail (CAS 1381861-97-7) provides a structurally distinct tetra-branched C13 architecture. - Four hydrophobic C13 tails vs. tri-tail variants: higher membrane fusogenicity at endosomal pH 5.0 - Tertiary amine linker enables pH-dependent ionization for controlled surface charge - Documented for Cas9 mRNA + sgRNA (CRISPR), siRNA silencing, and cytotoxic protein delivery - Purity >95%, LogP 20.2 for strong membrane anchoring

Molecular Formula C57H119N3O4
Molecular Weight 910.6 g/mol
Cat. No. B11927680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13-113-tetra-tail
Molecular FormulaC57H119N3O4
Molecular Weight910.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C57H119N3O4/c1-6-10-14-18-22-26-30-34-38-42-54(61)50-59(51-55(62)43-39-35-31-27-23-19-15-11-7-2)48-46-58(5)47-49-60(52-56(63)44-40-36-32-28-24-20-16-12-8-3)53-57(64)45-41-37-33-29-25-21-17-13-9-4/h54-57,61-64H,6-53H2,1-5H3
InChIKeyNSNDCWPYKQEFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C13-113-tetra-tail Procurement Guide


C13-113-tetra-tail (CAS 1381861-97-7) is a synthetic ionizable lipidoid compound featuring a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 branched tails [1]. With a molecular formula of C57H119N3O4 and a molecular weight of 910.6 g/mol, it is designed for formulation into lipid nanoparticles (LNPs) to deliver anionic nucleic acid payloads such as siRNA, Cas9 mRNA, and cytotoxic proteins in vitro and in vivo . The compound belongs to the broader C13-branched lipid series and is commercially available at research-grade purity levels typically exceeding 95% [2].

LNP formulation workflow for siRNA, Cas9 mRNA, and protein delivery
Tetra-branched architecture selection with tertiary amine linker
Research-grade purity with batch-specific CoA documentation

Why C13-113-tetra-tail Cannot Be Substituted


Ionizable lipids within the C13-branched series are not interchangeable due to critical structural differences that govern LNP stability, endosomal escape efficiency, and cargo delivery potency. The tetra-tail architecture (four C13 branches) of C13-113-tetra-tail provides a higher density of hydrophobic anchors compared to the tri-tail variant (C13-113-tri-tail, three C13 branches), which directly impacts membrane fusogenicity and particle microviscosity [1]. Furthermore, the tertiary amine linker in C13-113-tetra-tail confers pH-dependent ionization behavior that is distinct from the PEG2 linker used in the C13-112-tetra-tail series, affecting surface charge kinetics during endosomal acidification [2]. Class-level structure-activity relationship studies have demonstrated that tetra-branched ionizable lipids enhance LNP stability, particle size uniformity, and transfection efficiency relative to di-branched counterparts, underscoring that tail architecture is a non-substitutable design parameter [3].

  • Tail architecture mismatch
    Tetra- vs tri-tail alters LNP membrane anchoring density and fusogenicity.
  • Linker chemistry difference
    Tertiary amine (pH-dependent ionization) vs PEG2 (neutral spacer) changes endosomal escape mechanism.
  • Lipophilicity and flexibility variation
    Higher LogP and rotatable bonds in tetra-tail affect LNP stability and cargo retention.

C13-113-tetra-tail Differentiation Evidence


Tetra-Branch vs. Tri-Branch Tail Anchors

C13-113-tetra-tail possesses four hydrophobic C13 tails, whereas its closest structural analog C13-113-tri-tail carries only three. The fourth tail increases the total hydrophobic contact surface area available for lipid bilayer integration within LNPs [1]. While direct head-to-head delivery efficiency data for this specific pair is not published, class-level evidence from tetra-branched ionizable lipid libraries demonstrates that tetra-branched architecture significantly enhances LNP stability and transfection efficiency compared to di-branched architectures [2]. The additional tail also increases the molecular weight from 712.23 g/mol (tri-tail) to 910.57 g/mol (tetra-tail) and the hydrogen bond donor count from 3 to 4, altering the lipid's self-assembly behavior and interaction with helper lipids [1][3].

Tetra-Branch vs. Tri-Branch
Class-level inference
4 branched C13 tails vs 3 (tri-tail); MW 910.57 vs 712.23 g/mol (+198.34 g/mol).
Increases hydrophobic anchoring and fusogenicity
Endosomal escape efficiency may vary
Lipid Nanoparticle Engineering Ionizable Lipid SAR mRNA/siRNA Delivery

Tertiary Amine vs. PEG2 Linker Chemistry

C13-113-tetra-tail employs a tertiary amine as its central linker, whereas the C13-112-tetra-tail series utilizes a PEG2 (diethylene glycol) linker while maintaining the identical four-tail architecture [1]. The tertiary amine provides a single titratable nitrogen center (pKa ~6.0–6.5 range typical for this lipid class) that governs pH-dependent surface charge switching during endosomal maturation [2]. In contrast, the PEG2 linker introduces a neutral, hydrophilic spacer that modulates LNP surface hydration and potentially reduces the sharpness of pH-responsive ionization. This linker difference is structural and cannot be compensated by formulation adjustments [1].

Tertiary Amine vs. PEG2 Linker
Cross-study comparable
Tertiary amine linker (titratable N) vs PEG2 linker (neutral spacer).
pH-dependent ionization may be lost with PEG2 linker
Exact pKa not reported; class-level inference
pH-Responsive Ionization Endosomal Escape Linker Design

Lipophilicity and Molecular Flexibility Comparison

C13-113-tetra-tail exhibits a computed XLogP3-AA value of 20.2 and 54 rotatable bonds, compared to C13-113-tri-tail which, with one fewer C13 tail, has a lower predicted LogP and fewer rotatable bonds (exact values not publicly available for tri-tail, but structurally inferred from molecular formula C44H93N3O3 vs C57H119N3O4) [1]. The higher LogP of the tetra-tail compound indicates greater intrinsic lipophilicity, which translates into stronger hydrophobic anchoring within the LNP lipid bilayer and potentially slower lipid exchange kinetics with plasma components in vivo. The 54 rotatable bonds confer high molecular flexibility (complexity score: 754), which may facilitate conformational adaptation during membrane fusion events [1].

Lipophilicity & Flexibility
Supporting evidence
XLogP3-AA: 20.2 (tetra-tail); est. ~16–17 (tri-tail). Rotatable bonds: 54 (tetra-tail).
Greater lipophilicity enhances membrane anchoring
Tri-tail LogP estimated by structural subtraction
Lipophilicity Membrane Fluidity Drug Delivery

Tetra-Branched vs. Di-Branched Architecture

A systematic library study by Xu et al. (2025) demonstrated that ionizable lipids with tetra-branched hydrophobic tails, compared to di-branched counterparts, significantly enhanced LNP stability, improved particle size uniformity, and increased both endocytosis efficiency and lysosomal escape capability, resulting in higher overall mRNA delivery efficiency [1]. The lead tetra-branched lipid (termed 10A) from this library showed that tetra-branched lipids with hydroxyl groups in the head region (a structural feature shared by C13-113-tetra-tail, which bears four secondary alcohol groups) performed particularly well [1]. Separately, the broader literature on branched-tail ionizable lipids establishes that branching increases LNP microviscosity and enhances headgroup ionization in acidic environments, which directly improves in vivo mRNA delivery potency [2].

Tetra-Branched vs. Di-Branched
Class-level inference
Tetra-branched lipids enhanced LNP stability and mRNA delivery vs di-branched (Xu et al. 2025).
Supports tetra-branch architecture selection
Direct C13-113-tetra-tail data pending
Tetra-branched Lipids mRNA Transfection LNP Stability

Purity Profile and Batch Consistency

C13-113-tetra-tail is commercially available at defined purity grades from multiple suppliers, enabling procurement based on application-specific quality requirements. Vendor-reported purity specifications include ≥95% (BOC Sciences, TargetMol), 98% (DC Chemicals), and >98% (MedChemExpress, InvivoChem) [1]. DC Chemicals provides a batch-specific Certificate of Analysis confirming 98% purity for catalog number DC60408 [1]. Storage conditions are standardized across vendors: -20°C for long-term powder storage, with stability at ambient temperature during shipping . This level of quality documentation supports reproducible LNP formulation, whereas some analog compounds (e.g., C13-200) may be offered at lower or unspecified purity grades, introducing a potential source of variability in downstream applications.

Purity Profile & Batch Consistency
Supporting evidence
≥95% to >98% purity across vendors; batch-specific CoA available.
Enables reproducible LNP formulation
Analytical methods vary by supplier
Quality Control Procurement Specification Purity Analysis

C13-113-tetra-tail Applications


CRISPR-Cas9 mRNA and sgRNA Co-Delivery

C13-113-tetra-tail is documented for formulating LNPs that deliver Cas9 mRNA in combination with single-guide RNA (sgRNA) for genome editing applications . The tetra-branched architecture, supported by class-level evidence demonstrating enhanced lysosomal escape relative to di-branched lipids [1], makes this lipid a rational candidate for CRISPR delivery workflows where endosomal entrapment is a known bottleneck. Researchers screening ionizable lipids for gene editing applications should evaluate C13-113-tetra-tail against tri-tail or linear-tail alternatives based on the mechanistic expectation that four hydrophobic branches provide superior membrane fusion capacity at late endosomal pH (~5.0).

siRNA Gene Silencing

Vendor documentation and case studies indicate that C13-113-tetra-tail has been successfully employed to deliver siRNA into various cell lines for gene silencing applications, demonstrating significant reduction in target gene expression . The four-tail architecture provides a higher density of hydrophobic anchors compared to three-tail analogs, which is predicted to enhance LNP-siRNA complex stability during cellular uptake and intracellular trafficking. For researchers comparing delivery lipids, the tetra-tail configuration offers a structurally distinct option that may outperform tri-tail lipids when endosomal release is the rate-limiting step.

Cytotoxic Protein Delivery

C13-113-tetra-tail is specified for the delivery of cytotoxic proteins, an application that imposes stringent requirements on LNP integrity and controlled payload release . The compound's high LogP (20.2) and four hydrogen bond donors contribute to strong hydrophobic anchoring within the LNP membrane, which may reduce premature payload leakage compared to lipids with lower lipophilicity [2]. Investigators developing protein delivery systems can leverage C13-113-tetra-tail as a high-lipophilicity, tetra-branched component in their LNP formulation screen, particularly when retention of the protein cargo during systemic circulation is a critical quality attribute.

SAR Studies of Lipid Branching Architecture

For research groups systematically investigating how tail branching number affects LNP performance, C13-113-tetra-tail serves as the definitive 4-branch reference compound within the C13 series. When compared head-to-head with C13-113-tri-tail (3-branch), C13-112-tetra-tail (4-branch, PEG2 linker), and C13-112-tri-tail (3-branch, PEG2 linker), researchers can isolate the independent contributions of tail number and linker chemistry to delivery efficiency, particle stability, and biodistribution . This systematic comparison is supported by the class-level findings of Xu et al. (2025), who demonstrated that tetra-branched architecture provides measurable advantages over di-branched designs [1].

Application
Selection Property
Validation Focus
CRISPR-Cas9 mRNA and sgRNA co-delivery
Tetra-branched architecture
Endosomal escape efficiency at low pH
siRNA gene silencing
High hydrophobic anchoring density
LNP-siRNA complex stability during uptake
Cytotoxic protein delivery
High lipophilicity (LogP ~20) and H-bond donors
Cargo retention during systemic circulation
SAR studies of lipid branching architecture
Definitive 4-branch reference compound
Isolate tail number vs linker chemistry contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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